

# A Technical Guide to the Physical and Chemical Properties of L-Methionine-34S

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **L-Methionine-34S**, a stable isotope-labeled version of the essential amino acid L-methionine. Its application as a non-radioactive tracer makes it an invaluable tool in metabolic research, proteomics, and drug development for tracking the fate of methionine in biological systems.[1] [2] By replacing the naturally abundant sulfur-32 (32S) atom with the heavier sulfur-34 (34S) isotope, researchers can precisely quantify metabolic flux, protein synthesis, and other biochemical pathways without perturbing the system's kinetics.[1][2][3]

## **Core Physical and Chemical Properties**

**L-Methionine-34S** presents as a white crystalline powder, sharing most of its physical and chemical characteristics with its unlabeled counterpart, L-methionine. The primary distinction lies in its molecular weight, which is increased by approximately two daltons due to the two extra neutrons in the <sup>34</sup>S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods. The compound is stable under standard storage conditions, typically at -20°C or -80°C, protected from light, and shows no detectable isotopic exchange in biological matrices over extended periods.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative properties of **L-Methionine-34S**, with comparative data for standard L-methionine where applicable.



Property	L-Methionine-34S	L-Methionine (Unlabeled)	Reference(s)
IUPAC Name	(2S)-2-amino-4- methyl(34S)sulfanylbu tanoic acid	(2S)-2-amino-4- methylsulfanylbutanoi c acid	
CAS Number	1006386-95-3	63-68-3	
Molecular Formula	C5H11NO2 <sup>34</sup> S	C5H11NO2S	
Molecular Weight	~151.11 g/mol	~149.21 g/mol	-
Appearance	White crystalline powder	White crystalline powder or colorless crystals	•
Melting Point	>220°C (decomposes)	280-282°C (decomposes)	•
Solubility in Water	66.18 mM at 25°C	33.81 g/L (226.6 mM) at 25°C	
Other Solubilities	Soluble in aqueous acids; slightly soluble in methanol.	Soluble in dilute acids and alkalis; very slightly soluble in alcohol; insoluble in ether.	<del>-</del>
Isotopic Purity	Typically >99% enrichment	Natural abundance of <sup>34</sup> S is ~4.21%	·

# **Key Biochemical Reactions**

As a stable isotope analog, **L-Methionine-34S** participates in the same biochemical reactions as endogenous L-methionine. Its utility lies in its ability to be traced through these pathways.

- Protein Synthesis: It is incorporated into proteins during translation.
- S-adenosylmethionine (SAM) Formation: It serves as the precursor for S-adenosyl-Lmethionine-34S, a universal methyl donor for the methylation of DNA, proteins, and other



metabolites.

- Oxidation and Reduction: The sulfur atom can be oxidized to form methionine-34S sulfoxide and further to methionine-34S sulfone. These can be reduced back by enzymes like methionine sulfoxide reductase.
- Transsulfuration Pathway: Following its conversion to homocysteine, the <sup>34</sup>S atom can be transferred to serine to form cysteine, allowing researchers to trace sulfur metabolism.

### **Experimental Protocols**

The production and analysis of **L-Methionine-34S** involve specialized methodologies to ensure high isotopic enrichment and purity.

#### **Biotechnological Synthesis**

The most common method for producing **L-Methionine-34S** is through microbial fermentation. This approach offers high stereospecificity, yielding the biologically active L-isomer.

- Culture Preparation: A microbial strain, often a species of yeast (Saccharomyces cerevisiae)
   or bacteria (Escherichia coli), capable of synthesizing methionine is selected.
- Enriched Media Formulation: The microbes are grown in a defined culture medium where the standard sulfur source (e.g., sodium sulfate) is replaced with a <sup>34</sup>S-enriched equivalent (e.g., Na<sub>2</sub><sup>34</sup>SO<sub>4</sub>) of high isotopic purity.
- Fermentation: The microorganisms are cultured under controlled conditions, during which they uptake the <sup>34</sup>S-sulfate and incorporate it into the de novo synthesis of L-methionine.
- Harvesting and Lysis: After sufficient growth, the microbial cells are harvested. The cells are then lysed to release the intracellular contents, including the newly synthesized L-Methionine-34S.
- Extraction: The labeled methionine is extracted from the cell lysate.

#### **Purification Protocol**



Achieving high purity is critical for analytical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for purification.

- Initial Hydrolysis: The crude extract may undergo hot acid hydrolysis to break down proteins and release free amino acids.
- Oxidation Step: To ensure stability for chromatographic separation, methionine is often quantitatively oxidized using performic acid to yield the more stable methionine sulfone.
- Chromatographic Separation: The oxidized extract is injected into a preparative RP-HPLC system. A gradient of solvents (e.g., water and acetonitrile with a modifying acid like formic acid) is used to separate L-Methionine-34S sulfone from other amino acids and contaminants.
- Fraction Collection and Validation: Fractions corresponding to the labeled methionine peak are collected, pooled, and lyophilized.

## **Analytical Validation and Quantification**

Multiple analytical techniques are employed to confirm isotopic enrichment, chemical purity, and concentration.

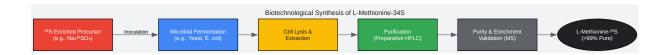
- Isotope Ratio Mass Spectrometry (IRMS): For precise determination of isotopic enrichment, the purified sample is combusted, and the resulting sulfur dioxide (SO<sub>2</sub>) gas is analyzed by IRMS to measure the <sup>34</sup>S/<sup>32</sup>S ratio.
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to confirm the chemical identity and isotopic enrichment of the final product after derivatization.
- HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This powerful
  technique allows for species-specific isotope dilution analysis. It couples the separation
  power of HPLC with the high sensitivity and isotope-discerning capability of ICP-MS to
  accurately quantify L-Methionine-34S in complex matrices like blood plasma.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A widely used method for quantifying L-Methionine-34S in metabolic studies. The sample is separated by LC, and the



specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored for highly selective and sensitive quantification.

# **Visualized Workflows and Pathways**

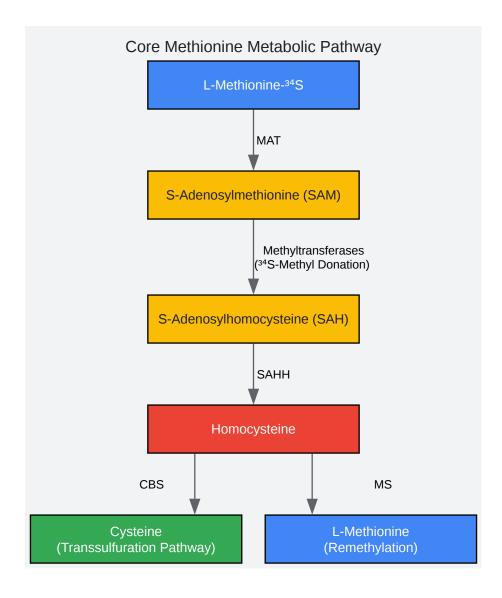
The following diagrams illustrate key processes involving **L-Methionine-34S**, from its biological synthesis to its metabolic fate and analysis.



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Workflow for the biotechnological synthesis and purification of L-Methionine-34S.

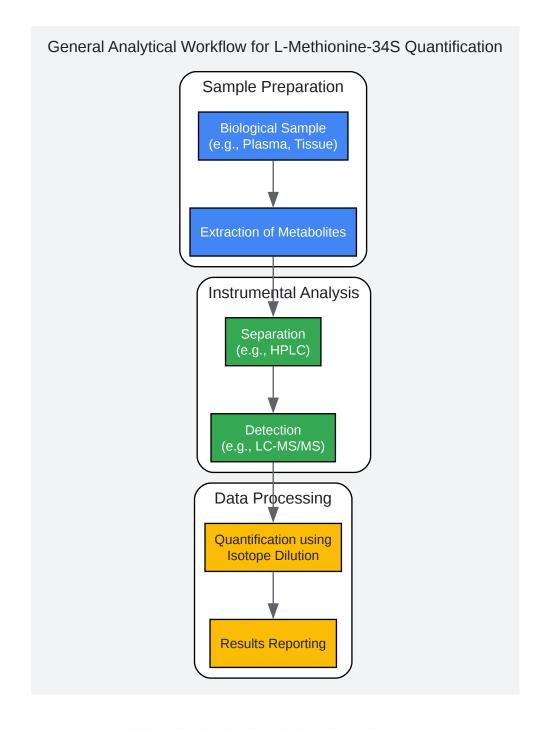




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Simplified metabolic pathway of L-Methionine, highlighting key intermediates.





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General workflow for analyzing **L-Methionine-34S** in biological samples.

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#### References

- 1. Buy L-Methionine-34S (EVT-1443365) | 1006386-95-3 [evitachem.com]
- 2. Buy L-Methionine-34S | 1006386-95-3 [smolecule.com]
- 3. L-Methionine-34S | Benchchem [benchchem.com]
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